(+/-)-trans-4-(2-naphthyl)-pyrrolidine-3-carboxylic acid-HCl
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Overview
Description
(+/-)-trans-4-(2-naphthyl)-pyrrolidine-3-carboxylic acid-HCl is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(2-naphthyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, using 2-naphthylamine as the starting material.
Resolution of Enantiomers: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-4-(2-naphthyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
(+/-)-trans-4-(2-naphthyl)-pyrrolidine-3-carboxylic acid-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (+/-)-trans-4-(2-naphthyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific application and target of the compound.
Properties
Molecular Formula |
C15H16ClNO2 |
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Molecular Weight |
277.74 g/mol |
IUPAC Name |
(3S,4R)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m0./s1 |
InChI Key |
NBYIHOUCABZEHP-LMRHVHIWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
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